Peptide YY

Description

Properties

IUPAC Name |

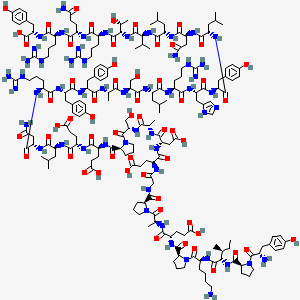

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C194H294N54O58/c1-17-99(12)154(243-182(297)143-36-25-73-246(143)187(302)115(196)80-104-37-47-110(252)48-38-104)184(299)227-125(28-18-19-67-195)188(303)247-74-26-34-141(247)180(295)224-122(59-64-149(263)264)158(273)217-102(15)186(301)245-72-24-33-140(245)179(294)213-90-147(260)218-120(58-63-148(261)262)163(278)238-136(88-152(269)270)168(283)216-101(14)157(272)241-139(92-250)189(304)248-75-27-35-142(248)181(296)225-124(61-66-151(267)268)165(280)223-123(60-65-150(265)266)166(281)228-127(77-95(4)5)170(285)236-134(86-145(198)258)175(290)221-116(29-20-68-209-191(200)201)160(275)232-131(82-106-41-51-112(254)52-42-106)173(288)233-130(81-105-39-49-111(253)50-40-105)167(282)215-100(13)156(271)240-138(91-249)178(293)231-126(76-94(2)3)169(284)220-117(30-21-69-210-192(202)203)161(276)235-133(85-109-89-208-93-214-109)174(289)234-132(83-107-43-53-113(255)54-44-107)172(287)229-128(78-96(6)7)171(286)237-135(87-146(199)259)176(291)230-129(79-97(8)9)177(292)242-153(98(10)11)183(298)244-155(103(16)251)185(300)226-119(32-23-71-212-194(206)207)159(274)222-121(57-62-144(197)257)164(279)219-118(31-22-70-211-193(204)205)162(277)239-137(190(305)306)84-108-45-55-114(256)56-46-108/h37-56,89,93-103,115-143,153-155,249-256H,17-36,57-88,90-92,195-196H2,1-16H3,(H2,197,257)(H2,198,258)(H2,199,259)(H,208,214)(H,213,294)(H,215,282)(H,216,283)(H,217,273)(H,218,260)(H,219,279)(H,220,284)(H,221,290)(H,222,274)(H,223,280)(H,224,295)(H,225,296)(H,226,300)(H,227,299)(H,228,281)(H,229,287)(H,230,291)(H,231,293)(H,232,275)(H,233,288)(H,234,289)(H,235,276)(H,236,285)(H,237,286)(H,238,278)(H,239,277)(H,240,271)(H,241,272)(H,242,292)(H,243,297)(H,244,298)(H,261,262)(H,263,264)(H,265,266)(H,267,268)(H,269,270)(H,305,306)(H4,200,201,209)(H4,202,203,210)(H4,204,205,211)(H4,206,207,212)/t99-,100-,101-,102-,103+,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,153-,154-,155-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJGXNSABQPEKM-SBUIBGKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CN=CN6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)O)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC8=CC=C(C=C8)O)C(=O)O)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C194H294N54O58 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4311 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106388-42-5 | |

| Record name | Peptide YY | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106388425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Discovery and Characterization of Peptide YY: A Technical Guide

An in-depth exploration of the history, isolation, and foundational experimental analysis of the gut hormone Peptide YY (PYY), tailored for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the pivotal moments and methodologies that led to the discovery and characterization of this compound (PYY), a key regulator of appetite and metabolism. From its initial isolation to the elucidation of its primary structure and signaling pathways, this document serves as a detailed resource, incorporating experimental protocols, quantitative data, and visual representations of the underlying biological processes.

A Historical Perspective: The Unveiling of a Gut Hormone

The story of this compound (PYY) begins in the early 1980s, a period of significant advancements in peptide chemistry and endocrinology. The discovery of PYY is credited to the pioneering work of Kazuhiko Tatemoto and Viktor Mutt, who at the time were developing novel chemical methods to identify new biologically active peptides. Their innovative approach, which focused on a common structural feature of many neuropeptides—the C-terminal amide—led to the isolation of this previously unknown polypeptide.

In 1980, Tatemoto and Mutt first reported the isolation of two novel candidate hormones from porcine upper intestinal tissue, one of which they named this compound.[1] The name was derived from the single-letter amino acid code for Tyrosine (Y), as the peptide possessed a tyrosine residue at both its N-terminus and C-terminus.[2] Two years later, in 1982, they published the complete amino acid sequence of porcine PYY, a 36-amino acid peptide, and demonstrated its potent inhibitory effects on pancreatic secretion.[2][3] This seminal work established PYY as a new candidate gut hormone and laid the foundation for decades of research into its physiological roles.

Subsequent research led to the isolation and sequencing of human PYY in 1988, revealing a high degree of conservation between the porcine and human forms, with only two amino acid substitutions.[4] Further investigations uncovered that PYY exists in two major circulating forms: PYY(1-36) and the truncated form PYY(3-36). The conversion of PYY(1-36) to PYY(3-36) is mediated by the enzyme dipeptidyl peptidase-IV (DPP-IV). This cleavage was found to be critical for the peptide's biological activity, particularly its effects on appetite regulation.

The Foundational Experiments: Methodologies in Detail

The discovery and early characterization of PYY were reliant on a suite of sophisticated biochemical techniques. The following sections provide a detailed overview of the key experimental protocols employed during this period.

A Novel Chemical Assay for C-Terminal Amide Detection

The initial discovery of PYY was made possible by a novel chemical detection method developed by Tatemoto and Mutt, which specifically targeted the C-terminal tyrosine amide structure. This method provided a chemical signature to guide the purification process, bypassing the need for a bioassay in the initial stages.

Experimental Protocol: C-Terminal Amide Detection (Tatemoto & Mutt Method)

-

Tissue Extraction: Porcine upper intestinal tissue is homogenized in boiling water and then acidified with acetic acid. The homogenate is then centrifuged to remove insoluble material.

-

Enzymatic Digestion: The crude extract is subjected to enzymatic digestion with a non-specific protease (e.g., papain) to break down larger proteins and peptides, releasing smaller fragments including the C-terminal amino acid amide of PYY.

-

Dansylation: The resulting peptide fragments are reacted with dansyl chloride. This reagent labels the free amino groups of all amino acids and peptides, including the N-terminus of the released C-terminal tyrosine amide.

-

Thin-Layer Chromatography (TLC): The dansylated products are separated using two-dimensional thin-layer chromatography on polyamide plates.

-

Identification: The position of the dansylated C-terminal tyrosine amide is identified by comparing it to the migration of a synthetic dansyl-tyrosine amide standard. The presence of this specific spot indicated the presence of a peptide with a C-terminal tyrosine amide in the original extract.

Radioimmunoassay (RIA) for PYY Quantification

Following the isolation and sequencing of PYY, the development of a sensitive and specific radioimmunoassay (RIA) was crucial for quantifying its concentration in biological fluids and tissues. This technique allowed researchers to study the physiological regulation of PYY release.

Experimental Protocol: Competitive Binding Radioimmunoassay for this compound

-

Antibody Production: Specific polyclonal antibodies against synthetic PYY are raised in rabbits.

-

Radiolabeling of PYY: Pure synthetic PYY is radiolabeled, typically with Iodine-125 (¹²⁵I), to create a "hot" tracer.

-

Competitive Binding: A known amount of the ¹²⁵I-labeled PYY is mixed with a limited amount of the anti-PYY antibody. To this mixture, either a known amount of unlabeled ("cold") PYY (for the standard curve) or the unknown sample (e.g., plasma extract) is added. The unlabeled PYY in the standard or sample competes with the radiolabeled PYY for binding to the antibody.

-

Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free PYY: The antibody-bound PYY is separated from the free, unbound PYY. This is often achieved by adding a secondary antibody that precipitates the primary antibody-PYY complex, followed by centrifugation.

-

Quantification: The radioactivity of the precipitated (bound) fraction is measured using a gamma counter.

-

Data Analysis: A standard curve is generated by plotting the percentage of bound ¹²⁵I-PYY against the concentration of unlabeled PYY standards. The concentration of PYY in the unknown samples is then determined by interpolating their bound radioactivity values on the standard curve.[1][3][4][5]

Peptide Sequencing by Edman Degradation

The determination of the precise amino acid sequence of PYY was accomplished using Edman degradation, the gold-standard method for peptide sequencing at the time. This technique allows for the stepwise removal and identification of amino acids from the N-terminus of a peptide.

Experimental Protocol: Automated Edman Degradation of this compound

-

Coupling: The purified PYY peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. The PITC covalently attaches to the free N-terminal amino group of the peptide, forming a phenylthiocarbamoyl (PTC)-peptide derivative.

-

Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). This cleaves the peptide bond between the first and second amino acid, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.

-

Extraction: The ATZ-amino acid derivative is selectively extracted with an organic solvent.

-

Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.

-

Identification: The PTH-amino acid is identified by high-performance liquid chromatography (HPLC) by comparing its retention time to that of known PTH-amino acid standards.

-

Repetitive Cycles: The remaining, shortened peptide is subjected to another cycle of Edman degradation to identify the next amino acid in the sequence. This process is repeated until the entire sequence is determined.[2][6][7][8][9]

Quantitative Data: A Summary of Key Findings

The application of the aforementioned experimental techniques yielded crucial quantitative data that helped to define the biochemical and physiological properties of PYY.

Amino Acid Sequence

The primary structure of porcine and human PYY was determined through Edman degradation.

| Position | Porcine PYY | Human PYY |

| 1 | Tyr | Tyr |

| 2 | Pro | Pro |

| 3 | Ala | Ile |

| 4 | Lys | Lys |

| 5 | Pro | Pro |

| 6 | Glu | Glu |

| 7 | Ala | Ala |

| 8 | Pro | Pro |

| 9 | Gly | Gly |

| 10 | Glu | Glu |

| 11 | Asp | Asp |

| 12 | Ala | Ala |

| 13 | Ser | Ser |

| 14 | Pro | Pro |

| 15 | Glu | Glu |

| 16 | Glu | Glu |

| 17 | Leu | Leu |

| 18 | Ser | Asn |

| 19 | Arg | Arg |

| 20 | Tyr | Tyr |

| 21 | Tyr | Tyr |

| 22 | Ala | Ala |

| 23 | Ser | Ser |

| 24 | Leu | Leu |

| 25 | Arg | Arg |

| 26 | His | His |

| 27 | Tyr | Tyr |

| 28 | Leu | Leu |

| 29 | Asn | Asn |

| 30 | Leu | Leu |

| 31 | Val | Val |

| 32 | Thr | Thr |

| 33 | Arg | Arg |

| 34 | Gln | Gln |

| 35 | Arg | Arg |

| 36 | Tyr-NH₂ | Tyr-NH₂ |

Table 1: Amino Acid Sequence of Porcine and Human this compound. Differences are highlighted in bold.[2][4]

Tissue Distribution

Radioimmunoassay was used to determine the concentration of PYY in various regions of the gastrointestinal tract.

| Tissue | PYY Concentration (pmol/g wet weight) |

| Porcine | |

| Antrum | 3.4 ± 0.3 |

| Duodenum | 1.1 ± 1.5 |

| Ileum | 100 ± 13 |

| Descending Colon | 270 ± 45 |

| Human | |

| Duodenum | Co-localized with GLP-1 |

| Ileum | High Concentration |

| Colon | High Concentration |

Table 2: Distribution of this compound in Porcine and Human Gastrointestinal Tracts.

Receptor Binding Affinity

The binding affinities of PYY and its fragments to the different Y receptor subtypes were determined through competitive radioligand binding assays.

| Ligand | Y1 Receptor (Ki, nM) | Y2 Receptor (Ki, nM) | Y4 Receptor (Ki, nM) | Y5 Receptor (Ki, nM) |

| PYY(1-36) | 0.07 | 0.40 | ~13 | 3.2 |

| PYY(3-36) | >10,000 | 2 | ~2500 | ~1300 |

Table 3: Binding Affinities (Ki) of PYY(1-36) and PYY(3-36) for Human Y Receptor Subtypes.[1][5]

Signaling Pathways: The Molecular Mechanisms of PYY Action

This compound exerts its biological effects by binding to and activating a family of G-protein coupled receptors (GPCRs) known as the Y receptors. The primary signaling pathway for PYY, particularly through the Y2 receptor which is crucial for its anorexigenic effects, involves the inhibition of adenylyl cyclase.

PYY(3-36) signaling through the Y2 receptor.

Upon binding of PYY(3-36) to the Y2 receptor, the associated heterotrimeric G-protein of the Gi/o family is activated. The Gαi subunit dissociates and directly inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels result in decreased activation of Protein Kinase A (PKA), which in turn alters the phosphorylation state of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately leading to changes in gene expression and cellular function.

Workflow for the discovery and characterization of PYY.

Conclusion

The discovery of this compound stands as a testament to the power of innovative chemical methods in biological research. The meticulous work of Tatemoto and Mutt not only introduced a new and important gut hormone but also paved the way for a deeper understanding of the intricate communication between the gut and the brain in the regulation of energy homeostasis. The experimental protocols detailed in this guide, from the initial C-terminal amide assay to the development of specific radioimmunoassays and the precise determination of its amino acid sequence, represent the foundational pillars upon which our current knowledge of PYY is built. For researchers and drug development professionals, understanding this history and the technical underpinnings of PYY's discovery provides a valuable context for ongoing and future investigations into its therapeutic potential.

References

- 1. revvity.com [revvity.com]

- 2. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 3. microbenotes.com [microbenotes.com]

- 4. phoenixbiotech.net [phoenixbiotech.net]

- 5. medicallabnotes.com [medicallabnotes.com]

- 6. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 7. youtube.com [youtube.com]

- 8. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Manual Edman Degradation of Proteins and Peptides | Springer Nature Experiments [experiments.springernature.com]

The Physiological Role of Peptide YY in Appetite Regulation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the physiological mechanisms by which Peptide YY (PYY) regulates appetite and energy homeostasis. It details the molecular signaling pathways, summarizes key quantitative data from preclinical and clinical studies, and provides methodologies for relevant experimental protocols.

Introduction: PYY as a Key Satiety Signal

This compound (PYY) is a 36-amino acid peptide hormone that plays a crucial role in the gut-brain axis for regulating food intake.[1][2] It is released postprandially from endocrine L-cells located predominantly in the distal gastrointestinal tract, such as the ileum and colon.[1][2] PYY is released in proportion to the caloric content of a meal and acts as a powerful satiety signal, reducing appetite and food intake.[3][4] Two main forms exist in circulation: PYY(1-36) and PYY(3-36). The latter is the major active form, processed from the full-length peptide, and is central to the anorectic effects of the hormone.[5] Understanding the physiological role of PYY is critical for developing novel therapeutics for obesity and metabolic disorders.

Mechanism of Action and Signaling

Release and Activation

Following food ingestion, PYY is secreted from intestinal L-cells into the bloodstream.[1] Circulating levels of PYY begin to rise within 15 minutes of a meal, peak around 1-2 hours, and can remain elevated for several hours.[5][6] The initial release is thought to be mediated by neural reflexes, as it occurs before nutrients reach the distal gut where L-cells are most abundant.[5][7] The full-length form, PYY(1-36), is rapidly cleaved by the enzyme dipeptidyl peptidase-IV (DPP-IV), which removes the N-terminal Tyrosine-Proline residues to form the more stable and potent PYY(3-36).[5] This truncated peptide is the primary agonist for the Neuropeptide Y (NPY) Y2 receptor (Y2R), which mediates its effects on appetite.[3][4][6]

Central Hypothalamic Pathway

The primary site of action for PYY(3-36)'s anorectic effect is the arcuate nucleus (ARC) of the hypothalamus, a key brain region for energy homeostasis regulation that is accessible to peripheral hormones.[3][4] PYY(3-36) crosses the blood-brain barrier and binds to Y2 receptors, which function as inhibitory presynaptic autoreceptors on the orexigenic (appetite-stimulating) NPY/Agouti-related peptide (AgRP) neurons.[3][8]

-

Binding: PYY(3-36) binds to the Y2R on the presynaptic terminal of an NPY/AgRP neuron.

-

G-Protein Activation: The Gαi subunit is activated, leading to the inhibition of adenylyl cyclase.

-

cAMP Reduction: Inhibition of adenylyl cyclase results in decreased intracellular cyclic AMP (cAMP) levels.

-

Inhibition of Neurotransmitter Release: This cascade ultimately inhibits the release of NPY and AgRP.

-

Disinhibition of POMC Neurons: NPY/AgRP neurons tonically inhibit the adjacent anorexigenic (appetite-suppressing) pro-opiomelanocortin (POMC) neurons. By inhibiting the NPY/AgRP neurons, PYY(3-36) effectively disinhibits POMC neurons, leading to an increase in their activity and the release of α-melanocyte-stimulating hormone (α-MSH), which promotes satiety.[1][3][4]

References

- 1. Effects of different intermittent this compound (3-36) dosing strategies on food intake, body weight, and adiposity in diet-induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Gut hormone PYY(3-36) physiologically inhibits food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. researchgate.net [researchgate.net]

- 8. PYY3–36 and Oxyntomodulin Can Be Additive in Their Effect on Food Intake in Overweight and Obese Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unusually persistent Gαi-signaling of the neuropeptide Y2 receptor depletes cellular Gi/o pools and leads to a Gi-refractory state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Unusually persistent Gαi-signaling of the neuropeptide Y2 receptor depletes cellular Gi/o pools and leads to a Gi-refra… [ouci.dntb.gov.ua]

An In-depth Technical Guide to Peptide YY (PYY) Receptor Subtypes and Their Tissue Distribution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Peptide YY (PYY) receptor subtypes, their classification, tissue distribution, and associated signaling pathways. The information is intended to support research and development efforts in metabolic diseases, oncology, and gastrointestinal disorders.

Introduction to this compound and its Receptors

This compound (PYY) is a 36-amino acid peptide hormone released from enteroendocrine L-cells of the distal gastrointestinal tract in response to feeding.[1][2] It belongs to the Neuropeptide Y (NPY) family, which also includes NPY and Pancreatic Polypeptide (PP). PYY plays a crucial role in regulating appetite, energy homeostasis, and gut motility.[2][3]

The physiological effects of PYY are mediated through a family of G-protein coupled receptors (GPCRs), specifically the NPY receptors.[4] There are four functionally relevant subtypes in humans: Y1, Y2, Y4, and Y5.[5] PYY exists in two main forms: PYY(1-36) and PYY(3-36), the latter being a truncated form generated by the enzyme dipeptidyl peptidase-IV (DPP-IV).[6] These two forms exhibit differential affinities for the Y receptor subtypes, which dictates their specific biological actions.[7][8]

PYY Receptor Subtypes: Classification and Ligand Affinity

The classification of PYY receptors is based on their pharmacological profiles, particularly their binding affinities for PYY, NPY, and PP.

-

Y1 Receptor: Binds PYY(1-36) and NPY with high affinity.[7][9] It is also activated by PP, but with lower potency.[10]

-

Y2 Receptor: Shows high affinity for both PYY(1-36) and the truncated form, PYY(3-36), as well as NPY.[6][7][11]

-

Y4 Receptor: Exhibits a strong preference for Pancreatic Polypeptide (PP).[5][7] PYY and NPY can activate this receptor, but with significantly lower potency.[5]

-

Y5 Receptor: Binds PYY(1-36), NPY, and to a lesser extent, PP.[5][7][12]

The differential binding affinities of PYY isoforms are critical for their distinct physiological roles. For instance, the anorexigenic effects of peripherally administered PYY are primarily mediated by PYY(3-36) acting on Y2 receptors in the hypothalamus.[11]

Table 1: Ligand Binding Affinities (Ki in nM) for Human PYY Receptor Subtypes

| Ligand | Y1 Receptor | Y2 Receptor | Y4 Receptor | Y5 Receptor |

| PYY(1-36) | ~0.5 | ~0.3 | ~5.5 | ~0.9 |

| PYY(3-36) | >1000 | ~0.4 | >1000 | ~1.2 |

| NPY | ~0.4 | ~0.2 | ~412 | ~0.6 |

| Pancreatic Polypeptide (PP) | ~50 | >1000 | ~0.024 | ~15 |

Note: These values are approximate and can vary depending on the assay conditions and cell system used. Data compiled from multiple sources.[1][5]

Tissue Distribution of PYY Receptor Subtypes

The expression of PYY receptor subtypes is widespread but distinct, which underlies the diverse physiological functions of PYY. The distribution has been characterized using techniques such as in situ hybridization, immunohistochemistry, and RT-PCR.[3][6][13]

Table 2: Tissue Distribution of PYY Receptor Subtypes (mRNA and Protein)

| Receptor Subtype | Central Nervous System | Gastrointestinal Tract | Pancreas | Adipose Tissue | Cardiovascular System | Other Tissues |

| Y1 | Hypothalamus, hippocampus, neocortex, thalamus[10] | Colon (non-epithelial tissue)[13], enteric neurons[6], endothelial cells[6] | Centroacinar and intralobular duct cells, endothelial cells[3][4] | Present[10] | Blood vessels[10] | Kidney, adrenal gland, heart, placenta[10], skeletal muscle[14] |

| Y2 | Arcuate nucleus of the hypothalamus[11], dorsal root ganglion[15] | Small and large intestine (epithelial and non-epithelial)[13], myenteric and submucosal neurons[16] | Present | - | - | - |

| Y4 | Brain[10] | Gastrointestinal tract (predominantly)[5][10] | Pancreatic islets[16] | - | - | Prostate[10] |

| Y5 | Hypothalamus, hippocampus[5][10][12] | Small intestine (epithelial crypts), colon (non-epithelial)[13] | - | Adipose tissue | - | Testis, spleen[2] |

Signaling Pathways of PYY Receptors

PYY receptors are members of the rhodopsin-like GPCR family and primarily couple to inhibitory G-proteins (Gi/o).[5] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of Protein Kinase A (PKA) activity.[1][11][17]

In addition to the canonical Gi/o pathway, PYY receptors can also couple to other G-proteins, leading to the activation of alternative signaling cascades:

-

Gq Pathway: Some studies have shown that Y1, Y2, and Y4 receptors can couple to Gq proteins, activating Phospholipase C (PLC).[5] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

-

MAPK/ERK Pathway: Activation of Y1 and Y5 receptors has been linked to the stimulation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and growth.[7][18][19]

-

Ion Channel Modulation: PYY receptor activation can also lead to the modulation of ion channel activity, such as the inhibition of Ca2+ channels and the activation of G-protein coupled inwardly rectifying potassium (GIRK) channels.[9]

PYY Receptor Signaling Pathways

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kd) and receptor density (Bmax) of PYY receptors in a given tissue or cell line.[20][21][22]

Materials:

-

Tissue homogenate or cell membrane preparation expressing PYY receptors

-

Radiolabeled ligand (e.g., ¹²⁵I-PYY)

-

Unlabeled PYY (for competition assays)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

-

Scintillation counter and scintillation fluid

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, radiolabeled ligand at various concentrations (for saturation assays) or a fixed concentration with increasing concentrations of unlabeled competitor (for competition assays), and binding buffer.

-

Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine Kd, Bmax, and Ki values.

Radioligand Binding Assay Workflow

In Situ Hybridization

This technique is used to localize PYY receptor mRNA within tissue sections.[23][24]

Materials:

-

Frozen or paraffin-embedded tissue sections

-

Digoxigenin (DIG)-labeled antisense and sense RNA probes for the target receptor

-

Hybridization buffer

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

-

NBT/BCIP substrate for AP

-

Microscope

Procedure:

-

Tissue Preparation: Prepare and mount tissue sections on slides.

-

Pre-hybridization: Treat sections to permeabilize the tissue and reduce non-specific binding.

-

Hybridization: Apply the DIG-labeled probe in hybridization buffer and incubate overnight at a specific temperature.

-

Washing: Wash the sections under stringent conditions to remove unbound probe.

-

Immunodetection: Incubate with an anti-DIG-AP antibody.

-

Color Development: Add the NBT/BCIP substrate to visualize the location of the bound probe.

-

Microscopy: Analyze the slides under a microscope to determine the cellular localization of the mRNA.

Immunohistochemistry (IHC)

IHC is employed to detect the presence and location of PYY receptor proteins in tissue sections.[3][6][25]

Materials:

-

Frozen or paraffin-embedded tissue sections

-

Primary antibody specific to the PYY receptor subtype

-

Secondary antibody conjugated to an enzyme (e.g., HRP) or fluorophore

-

Chromogenic substrate (for HRP) or fluorescence microscope

-

Blocking solution

-

Antigen retrieval solution (for paraffin (B1166041) sections)

Procedure:

-

Tissue Preparation and Antigen Retrieval: Prepare tissue sections and perform antigen retrieval if necessary.

-

Blocking: Incubate sections in a blocking solution to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Apply the primary antibody and incubate overnight at 4°C.

-

Secondary Antibody Incubation: Apply the enzyme- or fluorophore-conjugated secondary antibody.

-

Detection: For HRP-conjugated antibodies, add the chromogenic substrate to produce a colored precipitate. For fluorescently labeled antibodies, visualize under a fluorescence microscope.

-

Counterstaining and Mounting: Counterstain the sections (e.g., with hematoxylin) and mount for microscopic analysis.

Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to quantify the expression levels of PYY receptor mRNA in different tissues.[13][26]

Materials:

-

RNA extraction kit

-

Reverse transcriptase

-

qPCR master mix (containing SYBR Green or TaqMan probes)

-

Primers specific for the target receptor and a reference gene

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from tissue samples.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR: Perform real-time PCR using the cDNA, specific primers, and qPCR master mix.

-

Data Analysis: Quantify the relative expression of the target gene by normalizing to the expression of a reference gene using the ΔΔCt method.

Conclusion

The PYY receptor system, with its distinct subtypes, diverse tissue distribution, and complex signaling mechanisms, represents a critical area of study for understanding and treating a range of human diseases. This technical guide provides a foundational understanding for researchers and drug development professionals, highlighting the key characteristics of PYY receptors and the methodologies used to investigate them. Further research into the nuanced roles of each receptor subtype will undoubtedly pave the way for novel therapeutic interventions.

References

- 1. benchchem.com [benchchem.com]

- 2. Neuropeptide Y receptor Y5 - Wikipedia [en.wikipedia.org]

- 3. Immunocytochemical localization of the NPY/PYY Y1 receptor in the developing pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Immunocytochemical localization of the NPY/PYY Y1 receptor in enteric neurons, endothelial cells, and endocrine-like cells of the rat intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Neuropeptide Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. researchgate.net [researchgate.net]

- 10. Neuropeptide Y receptors: how to get subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. scispace.com [scispace.com]

- 13. Identification and distribution of mRNA encoding the Y1, Y2, Y4, and Y5 receptors for peptides of the PP-fold family in the rat intestine and colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound (PYY) Is Expressed in Human Skeletal Muscle Tissue and Expanding Human Muscle Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuropeptide Y Y2 Receptors in Acute and Chronic Pain and Itch - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuropeptide Y, this compound and pancreatic polypeptide in the gut–brain axis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 23. Localization of ocular P2Y2 receptor gene expression by in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Expression of this compound and mRNA for the NPY/PYY receptor of the Y1 subtype in dorsal root ganglia during rat embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. nsjbio.com [nsjbio.com]

- 26. Lack of this compound signaling in mice disturbs gut microbiome composition in response to high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Factors Regulating Peptide YY Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide YY (PYY) is a 36-amino acid peptide hormone released from enteroendocrine L-cells of the distal gastrointestinal tract in response to feeding. It plays a crucial role in appetite regulation, glucose homeostasis, and gastrointestinal motility, making it a significant target for the development of therapeutics for obesity and type 2 diabetes. The secretion of PYY is a complex process, intricately regulated by a variety of endogenous factors including luminal nutrients, neural signals, and hormonal inputs. This technical guide provides an in-depth overview of the primary endogenous regulators of PYY secretion, presenting quantitative data from key studies, detailed experimental protocols for its measurement, and visualizations of the core signaling pathways involved.

Introduction to this compound (PYY)

PYY is synthesized as a precursor peptide and is released primarily from L-cells located in the ileum and colon.[1] Following a meal, PYY is secreted into the circulation where it exists in two main forms: PYY(1-36) and PYY(3-36).[2] The enzyme dipeptidyl peptidase-IV (DPP-IV) rapidly cleaves PYY(1-36) to the more abundant and biologically active form, PYY(3-36).[2] PYY(3-36) exerts its anorectic effects primarily through the neuropeptide Y2 receptor (Y2R), which is expressed in various regions of the brain, including the hypothalamus and brainstem, as well as on vagal afferent neurons.[2][3] The release of PYY is biphasic; an initial, rapid release within 15-30 minutes of food intake is thought to be mediated by neural and hormonal signals, while a more sustained release, lasting for several hours, is primarily driven by the direct interaction of nutrients with L-cells in the distal gut.[2]

Nutrient-Mediated Regulation of PYY Secretion

The composition of ingested macronutrients is a primary determinant of the magnitude and duration of postprandial PYY secretion. Fats and proteins are generally considered to be more potent stimulators of PYY release than carbohydrates.[4]

Fatty Acids

Dietary fats, particularly long-chain fatty acids (LCFAs), are potent stimuli for PYY secretion.[5] LCFAs activate G-protein coupled receptors (GPCRs) on the surface of L-cells, notably GPR40 (FFAR1) and GPR120 (FFAR4), which leads to an increase in intracellular calcium and subsequent PYY release. Short-chain fatty acids (SCFAs), products of microbial fermentation of dietary fiber in the colon, also stimulate PYY secretion, primarily through GPR43 (FFAR2) and GPR41 (FFAR3).[6]

Proteins and Amino Acids

High-protein meals have been consistently shown to elicit a robust and sustained PYY response, contributing to their well-documented satiating effect.[7][8] The mechanisms underlying protein-induced PYY secretion are multifaceted and involve both direct and indirect pathways. Amino acids, the breakdown products of proteins, can directly stimulate L-cells via the calcium-sensing receptor (CaSR) and other amino acid transporters and receptors.[9]

Carbohydrates

While carbohydrates do stimulate PYY secretion, the response is generally less pronounced compared to fats and proteins.[1][4] Glucose and other monosaccharides are sensed by L-cells through sodium-glucose cotransporter 1 (SGLT1) and sweet taste receptors (T1R2/T1R3), leading to membrane depolarization and PYY release.

Bile Acids

Bile acids, released into the duodenum to aid in fat digestion, are reabsorbed in the terminal ileum where they can directly stimulate PYY secretion from L-cells. This is primarily mediated by the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5) located on the basolateral membrane of L-cells.[10][11]

Quantitative Data on Nutrient-Stimulated PYY Secretion

The following tables summarize quantitative data from human and in vitro studies on the effects of various nutrients on PYY secretion.

| Table 1: Human Studies on Macronutrient Effects on PYY Secretion | ||||

| Study Population | Meal Composition | Key Findings | Quantitative PYY Response | Citation |

| Obese Females | Iso-energetic meals: High-Carbohydrate (HC), High-Fat (HF), High-Protein (HP) | HF meal induced a significantly higher PYY(3-36) increase at 15 and 30 min compared to HP. HP meal showed a significantly higher increase than HF at 120 min. | Peak PYY(3-36) (pg/mL): HC ~60, HF ~80, HP ~75. AUC was highest for HF in the first hour, and for HP in the second and third hours. | [12] |

| Obese Subjects | 1-week weight-maintenance diets: Low-Carbohydrate, High-Fat (LCHF) vs. Low-Fat, High-Carbohydrate (LFHC) | LCHF diet resulted in a 1.5-fold greater postprandial PYY AUC compared to the LFHC diet. | Mean postprandial AUC for PYY was 55% higher after the LCHF diet. | [1] |

| Prepubertal Children (Normal Weight & Obese) | High-Carbohydrate, High-Protein, and High-Fat meals | In obese children, the high-protein meal elicited the greatest PYY response. | PYY concentrations increased steadily after the high-protein meal, while they peaked at 30 min after the high-carbohydrate meal. | [8][13] |

| Lean and Obese Men | High-Fat (HF), High-Protein (HP), and High-Carbohydrate (HC) meals | In lean men, PYY response was greater after HP and tended to be greater after HC compared to HF. In obese men, PYY was greater following HP compared with HC. | In lean men, peak PYY was ~120 pg/mL for HP, ~110 pg/mL for HC, and ~90 pg/mL for HF. | [14] |

| Normal Weight Men | Low carbohydrate meals with varied protein and fat: High-Protein Low-Fat (HPLF), Low-Protein High-Fat (LPHF), Medium-Protein Medium-Fat (MPMF) | PYY(3-36) release was significantly higher following HPLF and LPHF meals compared to the MPMF meal. | AUC for PYY(3-36) was significantly higher for the HPLF meal compared to the MPMF meal. | [7] |

| Normal Healthy Subjects | 500-kcal drink of carbohydrate, protein, or fat with gastric or small intestinal release | Distal small intestinal delivery of fat markedly enhanced PYY release compared to gastric release of fat or either release site for carbohydrate or protein. | Data presented as AUC, with distal fat release showing the highest value. | [15] |

| Table 2: In Vitro and Animal Studies on Nutrient-Stimulated PYY Secretion | |||

| Model System | Stimulus | Key Findings | Quantitative PYY Response |

| STC-1 Cells | Short- and long-chain fatty acids | Linoleic acid and conjugated linoleic acid (CLA 9,11) were potent PYY secretagogues. Valeric acid induced time- and concentration-dependent PYY secretion. | Specific fold-changes and concentrations for maximal stimulation are detailed in the study. |

| STC-1 Cells | Fatty acids (C4:0, C12:0, C14:0, C16:0, C18:0) | C4:0, C12:0, C16:0, and C18:0 increased PYY levels after 30 min of incubation compared to control. | Time-dependent increases in PYY concentration in the supernatant were observed. |

| Isolated Perfused Rat Colon | Short-chain fatty acids (acetate, propionate, butyrate) | Vascular administration of acetate (B1210297) and butyrate (B1204436) (1 mM) significantly increased PYY secretion. | Mean PYY output increased to ~25-29 fmol/min from a baseline of ~5 fmol/min. |

| Isolated Perfused Rat/Mouse Colon | Bile acids | Bile acids enhanced PYY secretion by an average of 2.9-fold. | The response was dependent on the basolateral TGR5 receptor. |

Neural Regulation of PYY Secretion

The nervous system, particularly the vagus nerve, plays a critical role in the rapid, early-phase release of PYY following a meal.

Vagal Nerve Stimulation

The vagus nerve provides a crucial link between the gut and the brain. Vagal afferent pathways can be stimulated by nutrients in the proximal gut, leading to a rapid, neurally-mediated release of PYY from L-cells in the distal gut.[3] This mechanism allows for PYY secretion to occur long before the ingested nutrients physically reach the ileum and colon. PYY(3-36) can, in turn, act on Y2 receptors on vagal afferent terminals, creating a feedback loop that contributes to satiety signaling.[16]

Hormonal Regulation of PYY Secretion

Several other gut hormones, released in response to feeding, can influence PYY secretion, creating a complex interplay of endocrine signals that regulate digestion and appetite.

Cholecystokinin (CCK)

CCK is released from I-cells in the duodenum and jejunum in response to fat and protein. It is thought to be an important mediator of the early-phase PYY release through a neuro-hormonal pathway.[17] CCK can act on vagal afferents, which in turn signal the release of PYY from distal L-cells.

Gastrin

The role of gastrin in PYY secretion is complex. Some studies suggest that gastrin may have an inhibitory effect on PYY release.

Glucagon-Like Peptide-1 (GLP-1)

PYY is co-localized and co-secreted with GLP-1 from L-cells. Therefore, many of the factors that stimulate GLP-1 secretion also stimulate PYY release.

Signaling Pathways for PYY Secretion

The secretion of PYY from L-cells is initiated by the activation of various receptors on the cell surface, leading to downstream signaling cascades that culminate in the exocytosis of PYY-containing granules.

G-Protein Coupled Receptors (GPCRs)

GPCRs are central to nutrient sensing in L-cells. The key GPCRs involved in PYY secretion include:

-

GPR40 (FFAR1) and GPR120 (FFAR4): Activated by long-chain fatty acids.

-

GPR41 (FFAR3) and GPR43 (FFAR2): Activated by short-chain fatty acids.

-

Calcium-Sensing Receptor (CaSR): Activated by amino acids.

-

GPBAR1 (TGR5): Activated by bile acids.

-

Sweet Taste Receptors (T1R2/T1R3): Activated by glucose and artificial sweeteners.

Activation of these receptors, which are often coupled to Gαq/11 or Gαs, leads to an increase in intracellular second messengers.

Intracellular Signaling Cascades

The primary intracellular signaling pathways leading to PYY secretion are:

-

Gαq/11 Pathway: Activation of Gαq/11-coupled receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

-

Gαs Pathway: Activation of Gαs-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP activates protein kinase A (PKA) and Exchange protein activated by cAMP (Epac).

Both an increase in intracellular calcium and cAMP are potent triggers for the exocytosis of PYY-containing granules.

Diagrams of Signaling Pathways

Caption: Nutrient-sensing pathways in an L-cell leading to PYY secretion.

Caption: Neuro-hormonal regulation of PYY secretion.

Experimental Protocols

In Vitro PYY Secretion Assay using STC-1 Cells

The murine intestinal enteroendocrine cell line STC-1 is commonly used to study the secretion of PYY and other gut hormones in response to various stimuli.

6.1.1 Cell Culture

-

Cell Line: STC-1 (ATCC CRL-3254).

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator. Cells are passaged every 3-4 days.

6.1.2 Secretion Assay

-

Seed STC-1 cells in 24-well plates at a density of 2 x 10^5 cells/well and culture for 48 hours to reach ~80-90% confluency.

-

On the day of the experiment, gently wash the cells twice with a basal secretion buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% Bovine Serum Albumin (BSA)).

-

Pre-incubate the cells in basal buffer for 1-2 hours at 37°C to establish a baseline secretion rate.

-

Remove the pre-incubation buffer and add the test compounds diluted in the basal buffer. Typical stimuli concentrations are:

-

Fatty acids (e.g., linoleic acid, oleic acid): 100-500 µM.

-

Amino acids (e.g., L-phenylalanine, L-tryptophan): 1-10 mM.

-

Glucose: 5-25 mM.

-

Bile acids (e.g., taurocholic acid): 50-200 µM.

-

Positive control (e.g., Forskolin (10 µM) + IBMX (100 µM) or KCl (50 mM)).

-

-

Incubate for a specified time (e.g., 2 hours) at 37°C.

-

Collect the supernatant, centrifuge to remove any cell debris, and store at -80°C until analysis.

-

Lyse the cells in the wells with a lysis buffer (e.g., RIPA buffer) to measure total cellular PYY content.

PYY Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

Commercially available ELISA kits are a common method for quantifying PYY in plasma and cell culture supernatants.

6.2.1 General Protocol

-

Samples and standards are added to a microplate pre-coated with a capture antibody specific for PYY.

-

A biotinylated detection antibody is then added, which binds to a different epitope on the PYY molecule.

-

Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

-

A substrate solution (e.g., TMB) is added, and the HRP catalyzes a color change.

-

The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

The concentration of PYY in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of PYY.

In Vivo Measurement of PYY in Rodent Models

6.3.1 Oral Gavage and Blood Collection

-

Fast rodents overnight (e.g., 16 hours) with free access to water.

-

Administer the test substance (e.g., a high-fat or high-protein meal) via oral gavage.

-

Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-gavage. Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture.

-

Collect blood into tubes containing a DPP-IV inhibitor and an anticoagulant (e.g., EDTA) to prevent PYY degradation.

-

Centrifuge the blood to separate the plasma and store at -80°C until PYY analysis by ELISA or RIA.

Conclusion

The secretion of PYY is a finely tuned process regulated by a complex interplay of nutrient, neural, and hormonal signals. Understanding these endogenous regulatory mechanisms is paramount for the development of novel therapeutic strategies targeting the PYY system for the treatment of obesity and related metabolic disorders. This technical guide provides a foundational overview of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in this endeavor. Future research should continue to unravel the intricate signaling networks within L-cells and the broader physiological context of PYY secretion to fully exploit its therapeutic potential.

References

- 1. Effect of macronutrient composition on postprandial this compound levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Intestinal infusion of a liquid diet alters CCK and NPY concentrations in specific brain areas of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Factors affecting circulating levels of this compound in humans: a comprehensive review | Nutrition Research Reviews | Cambridge Core [cambridge.org]

- 5. Examining acute and chronic effects of short- and long-chain fatty acids on this compound (PYY) gene expression, cellular storage and secretion in STC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Postprandial ghrelin and PYY responses of male subjects on low carbohydrate meals to varied balancing proportions of proteins and fats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of meals high in carbohydrate, protein, and fat on ghrelin and this compound secretion in prepubertal children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bile acids are important direct and indirect regulators of the secretion of appetite- and metabolism-regulating hormones from the gut and pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Variation of postprandial PYY 3-36 response following ingestion of differing macronutrient meals in obese females - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Effect of Macronutrient Type and Gastrointestinal Release Site on PYY Response in Normal Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. Signalling pathways involved in the detection of peptones by murine small intestinal enteroendocrine L-cells - PMC [pmc.ncbi.nlm.nih.gov]

Peptide YY (PYY): A Comprehensive Technical Guide on its Role in Energy Homeostasis and Metabolism

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peptide YY (PYY), a 36-amino acid hormone of the pancreatic polypeptide family, is a critical regulator of energy homeostasis and metabolism.[1][2] Secreted from enteroendocrine L-cells in the distal gut in response to nutrient intake, PYY plays a pivotal role in signaling satiety to the central nervous system, thereby reducing food intake.[3][4] Its active form, PYY(3-36), primarily mediates its anorectic effects through the neuropeptide Y2 receptor (Y2R) in the hypothalamus.[1][5] Beyond appetite suppression, PYY influences energy expenditure, glucose homeostasis, and gastrointestinal motility.[5][6] Its potent effects on reducing caloric intake without inducing resistance in obese populations have positioned the PYY system as a high-priority target for the development of novel therapeutics against obesity and type 2 diabetes.[5][7] This document provides an in-depth examination of PYY's physiological roles, signaling mechanisms, quantitative effects, and the experimental protocols used for its study.

PYY Isoforms and Primary Function

PYY is synthesized as a 36-amino acid peptide, PYY(1-36). Following its release, it is rapidly cleaved by the enzyme dipeptidyl peptidase-IV (DPP-IV) into its major circulating and more active form, PYY(3-36) .[1] While PYY(1-36) can bind to multiple Y receptor subtypes (Y1, Y2, Y5), PYY(3-36) is a selective agonist for the Y2 receptor , which is responsible for its potent appetite-suppressing effects.[1][2][8]

PYY levels are low in a fasted state and rise within 15 minutes of food ingestion, peaking 1-2 hours post-meal, with the magnitude of the peak being proportional to the caloric content of the meal.[1][5] This profile establishes PYY as a key physiological satiety signal, communicating nutritional status from the gut to the brain.[1]

The Role of PYY in Energy Homeostasis

Appetite Regulation via the Gut-Brain Axis

The primary mechanism for PYY-mediated appetite suppression involves a direct action on the arcuate nucleus (ARC) of the hypothalamus, a critical control center for energy balance.[5][9]

-

Y2R Activation: Circulating PYY(3-36) crosses the blood-brain barrier and binds to presynaptic Y2 receptors, which are densely expressed on the orexigenic (appetite-stimulating) Neuropeptide Y (NPY)/Agouti-related peptide (AgRP) neurons in the ARC.[9][10][11]

-

Inhibition of Orexigenic Signals: Activation of these inhibitory Y2 autoreceptors suppresses the synthesis and release of NPY and AgRP, two of the most potent known stimulants of food intake.[9][10][12]

-

Modulation of Anorexigenic Neurons: The effect of PYY(3-36) on the adjacent anorexigenic (appetite-suppressing) Pro-opiomelanocortin (POMC) neurons is more complex. While some evidence suggests a stimulatory effect, other electrophysiological studies have shown that PYY(3-36) also inhibits POMC neurons.[9][10] However, the consensus is that the powerful anorectic action of PYY(3-36) is mediated predominantly by its inhibition of the NPY/AgRP neuronal population.[10]

Energy Expenditure

In addition to reducing energy intake, PYY also contributes to the other side of the energy balance equation.

-

Increased Thermogenesis: Peripheral infusion of PYY(3-36) has been shown to increase energy expenditure in humans.[5] Transgenic mice that over-express PYY exhibit a higher basal temperature, indicative of increased thermogenesis.[5]

-

Fat Oxidation: Chronic administration of PYY(3-36) in rodents alters substrate partitioning, favoring fat oxidation over carbohydrate utilization.[5]

-

Correlation: Circulating postprandial PYY levels are positively associated with the thermic effect of food and overall postprandial energy expenditure.[5]

The Role of PYY in Metabolism

Glucose Homeostasis

PYY plays a multifaceted, though indirect, role in regulating glucose homeostasis.[6]

-

Improved Insulin (B600854) Sensitivity: PYY enhances insulin sensitivity.[6][13] In diet-induced obese (DIO) mice, chronic PYY(3-36) administration improves fasting glucose levels, glucose tolerance, and insulin sensitivity.[13]

-

Modulation of Insulin Secretion: PYY can inhibit glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[[“]][15] This action is thought to be mediated by Y1 receptors on β-cells and involves the suppression of the cyclic AMP (cAMP) signaling cascade.[[“]][16] This insulinostatic effect may be a protective mechanism, reducing the secretory demand on β-cells, which is particularly relevant in the context of type 2 diabetes.[13][16]

-

Gastrointestinal Effects: PYY slows gastric emptying and gastrointestinal motility.[3][11] This action delays nutrient absorption, thereby blunting postprandial glycemic excursions.[13]

Data on PYY's Effects

The quantitative effects of PYY have been documented in numerous preclinical and clinical studies.

Table 1: Quantitative Effects of PYY(3-36) Infusion on Food Intake in Humans

| Study Finding | Subject Population | PYY(3-36) Infusion Protocol | % Reduction in Caloric Intake | Citation(s) |

|---|---|---|---|---|

| Sustained Appetite Suppression | Lean | Dose to mimic postprandial levels | 33% over 24 hours | [1][17] |

| Potent Meal-Time Effect | Lean | 0.8 pmol/kg/min for 90 min | 36% at buffet meal | [9][17] |

| Efficacy in Obesity | Lean & Obese | Unspecified dose based on body surface area | 31% (Lean), 30% (Obese) at buffet meal | [7][18] |

| Nausea at Higher Doses | Lean & Overweight | 0.8 pmol/kg/min for 90 min | 19% at buffet meal (study noted significant nausea) | [9][17] |

| Synergistic Effect with GLP-1 | Lean | 0.4 pmol/kg/min (with 0.4 pmol/kg/min GLP-1) | 27% at buffet meal (additive effect) |[9][17] |

Table 2: Comparison of Circulating PYY Levels

| Comparison | Finding | Implication | Citation(s) |

|---|---|---|---|

| Fasting Levels (Obese vs. Lean) | Obese subjects have significantly lower fasting PYY levels (10.2 ± 0.7 pmol/L) compared to lean subjects (16.9 ± 0.8 pmol/L). | Lower basal PYY may contribute to a weaker satiety signal, predisposing individuals to obesity. | [7] |

| Postprandial Response | Obese individuals exhibit an attenuated postprandial PYY release. | Reduced PYY response to a meal is associated with impaired satiety. | [5] |

| Correlation with BMI | Fasting PYY levels are negatively correlated with Body Mass Index (BMI) (r = -0.84). | As adiposity increases, the satiety signal from PYY diminishes. |[7] |

Key Experimental Protocols

Investigating the physiological effects of PYY requires precise and controlled experimental designs.

Human Intravenous Infusion Study

This protocol is a standard method for assessing the effects of PYY on appetite and metabolism in humans.

-

Design: A randomized, double-blind, placebo-controlled, crossover study is the gold standard.[7][19] Each participant serves as their own control, receiving both PYY and a saline placebo on separate occasions.

-

Participants: Subjects are recruited based on specific BMI criteria (e.g., lean: 18.5-24.9 kg/m ²; obese: >30 kg/m ²).[19] Exclusion criteria typically include metabolic diseases (other than obesity), smoking, and use of medications that could affect appetite or metabolism.[19]

-

Methodology:

-

Fasting: Participants arrive at the clinical research facility in the morning after a 10-12 hour overnight fast.

-

Cannulation: Intravenous cannulas are placed in each forearm, one for infusion and one for blood sampling.

-

Baseline: Baseline measurements of appetite (using Visual Analogue Scales - VAS) and blood samples are collected.[19]

-

Infusion: A continuous intravenous infusion of PYY(3-36) (e.g., 0.8 pmol/kg/min) or saline is administered for a predetermined period (e.g., 90-120 minutes).[9][17]

-

Data Collection During Infusion:

-

Blood Sampling: Blood is drawn at regular intervals to measure hormone levels (PYY, insulin, ghrelin) and metabolites (glucose). Samples for PYY analysis must be collected in tubes containing protease inhibitors (e.g., aprotinin) and EDTA, placed immediately on ice, and centrifuged at 4°C to prevent peptide degradation.[20]

-

Appetite Ratings: VAS questionnaires assessing hunger, fullness, satiety, and prospective food consumption are completed every 15-30 minutes.[19]

-

Energy Expenditure: A ventilated hood indirect calorimeter can be used to measure energy expenditure and respiratory quotient.[19]

-

-

Ad Libitum Meal: Two hours after the start of the infusion, participants are presented with an ad libitum buffet-style meal. They are instructed to eat until they feel comfortably full.

-

Outcome Measurement: The primary outcome is energy intake, calculated by weighing all food items before and after consumption.[9]

-

Rodent Acute Food Intake Study

This protocol is used to evaluate the anorectic potential of PYY or its analogs in animal models.

-

Animals: Male Wistar rats or C57BL/6J mice are commonly used. For obesity studies, animals are often fed a high-fat diet for several weeks to induce a diet-induced obesity (DIO) phenotype.[21]

-

Acclimatization: Animals are housed individually to allow for accurate food intake measurement and are handled and given sham (saline) injections for several days prior to the experiment to acclimate them to the procedure.[21]

-

Methodology:

-

Fasting: Food is removed in the late afternoon, and animals are fasted for approximately 18-19 hours with free access to water.[21]

-

Administration: The following morning, animals are randomized by body weight into groups and receive a single intraperitoneal (IP) injection of the test compound (e.g., PYY(3-36) at doses ranging from 10-300 nmol/kg) or vehicle (saline).[21]

-

Measurement: Immediately after injection, a pre-weighed amount of food is returned to the cage. Food intake is then measured by weighing the remaining food at multiple time points (e.g., 1, 2, 4, 8, and 24 hours post-injection).

-

PYY in Drug Development

The potent anorectic effects of PYY, and the fact that obese individuals retain sensitivity to its action, make the PYY system a promising therapeutic target.[5][7][[“]]

-

Challenges: The primary challenges for therapeutic development are the short biological half-life of native PYY(3-36) (approx. 10 minutes) due to rapid enzymatic degradation and renal clearance, and the occurrence of nausea at supraphysiological doses.[9][23][24]

-

Therapeutic Strategies:

-

Long-Acting Analogs: Efforts have focused on developing enzymatically stable, long-acting PYY analogs with modified structures to resist degradation and prolong their half-life, allowing for less frequent dosing.[16][23][25]

-

Combination Therapies: Co-administration of PYY analogs with other gut hormone agonists, particularly GLP-1 receptor agonists (e.g., semaglutide (B3030467), liraglutide), is a leading strategy.[23][24] These hormones are co-secreted from L-cells and have been shown to have additive or synergistic effects on appetite suppression and weight loss.[9][24] This approach may allow for greater efficacy at lower, better-tolerated doses of each agent.[9]

-

Receptor-Specific Agonists: Development of agonists with high selectivity for specific Y receptors (e.g., Y2 for obesity, Y1 for potential β-cell preservation in diabetes) is an area of active research.[16][[“]]

-

Conclusion

This compound is a fundamental component of the complex physiological system that governs energy balance. Its role as a meal-terminated satiety signal, originating from the gut and acting on the hypothalamus, is well-established. Furthermore, its influence on energy expenditure and glucose metabolism underscores its broader importance in metabolic health. While challenges related to its native pharmacokinetics and side-effect profile exist, ongoing research into long-acting analogs and combination therapies holds significant promise for harnessing the therapeutic potential of the PYY system to combat the dual epidemics of obesity and type 2 diabetes.

References

- 1. The gut hormone this compound regulates appetite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptide analogue studies of the hypothalamic neuropeptide Y receptor mediating pituitary adrenocorticotrophic hormone release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What are PYY modulators and how do they work? [synapse.patsnap.com]

- 5. The role of this compound in appetite regulation and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of this compound in regulating glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. GLP-1 and PYY for the treatment of obesity: a pilot study on the use of agonists and antagonists in diet-induced rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gut Hormones and Appetite Control: A Focus on PYY and GLP-1 as Therapeutic Targets in Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peptide YY3-36 Inhibits Both Anorexigenic Proopiomelanocortin and Orexigenic Neuropeptide Y Neurons: Implications for Hypothalamic Regulation of Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuropeptide Y, this compound and pancreatic polypeptide in the gut–brain axis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. mdpi.com [mdpi.com]

- 14. consensus.app [consensus.app]

- 15. publications.gimr.garvan.org.au [publications.gimr.garvan.org.au]

- 16. Established and emerging roles this compound (PYY) and exploitation in obesity-diabetes [asoi.info]

- 17. Gut Hormones and Appetite Control: A Focus on PYY and GLP-1 as Therapeutic Targets in Obesity [gutnliver.org]

- 18. The Control of Food Intake in Humans - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. researchgate.net [researchgate.net]

- 21. journals.physiology.org [journals.physiology.org]

- 22. consensus.app [consensus.app]

- 23. researchgate.net [researchgate.net]

- 24. Long‐acting PYY3 −36 analogue with semaglutide for obesity: from preclinical assessment through randomized clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Original Article [sciencehub.novonordisk.com]

Peptide YY (PYY): A Comprehensive Technical Guide on its Role in Glucose Homeostasis and Insulin Secretion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide YY (PYY), a 36-amino acid peptide hormone, is emerging as a critical regulator of glucose homeostasis and insulin (B600854) secretion, extending beyond its well-established role in appetite suppression. Released from intestinal L-cells and pancreatic alpha-cells, PYY exerts multifaceted effects on metabolic control through its two main circulating forms, PYY(1-36) and PYY(3-36). This technical guide provides an in-depth analysis of PYY's mechanisms of action, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its complex signaling pathways. The evidence presented herein underscores the potential of targeting the PYY system for the development of novel therapeutics for type 2 diabetes and other metabolic disorders.

Introduction

This compound (PYY) is a member of the neuropeptide Y (NPY) family, which also includes NPY and pancreatic polypeptide (PP)[1][2]. It is primarily secreted by enteroendocrine L-cells of the distal gastrointestinal tract in response to nutrient ingestion, particularly fats and proteins[2][3][4]. PYY is also expressed in the pancreatic islets of various species, including humans, where it is co-localized with glucagon (B607659) in alpha-cells[1][5][6][7]. The hormone exists in two major bioactive forms: PYY(1-36) and PYY(3-36), the latter being the predominant circulating form resulting from the cleavage of PYY(1-36) by the enzyme dipeptidyl peptidase-4 (DPP-4)[3][6][8]. These two isoforms exhibit different receptor affinities and, consequently, distinct physiological actions, particularly in the regulation of glucose metabolism and insulin secretion[8][9]. This guide will explore the intricate involvement of PYY in these processes, providing a foundational resource for researchers and drug development professionals.

PYY's Dichotomous Role in Insulin Secretion

PYY's influence on insulin secretion is complex, with studies demonstrating both inhibitory and potentially beneficial long-term effects on pancreatic β-cell function. The acute effects are largely inhibitory, mediated by specific Y receptor subtypes within the pancreatic islets.

Acute Inhibition of Insulin Secretion

A substantial body of evidence from in vivo and in vitro studies indicates that PYY can directly inhibit glucose-stimulated insulin secretion (GSIS)[1][5][9][[“]]. This inhibitory action is primarily attributed to PYY(1-36) acting on Y1 receptors, which are expressed on pancreatic β-cells[1][9][11]. The activation of these Gi/o-protein coupled receptors leads to a reduction in intracellular cyclic AMP (cAMP) levels, a key signaling molecule for insulin exocytosis[1][9][[“]]. In contrast, PYY(3-36), a selective Y2 receptor agonist, has been shown to have little to no direct effect on insulin secretion from isolated islets[9][12].

Long-term Effects and β-Cell Preservation

Paradoxically, while acute PYY signaling is insulinostatic, chronic activation of the PYY system may confer protective effects on β-cells. Studies have suggested that prolonged activation of Y1 receptors can lead to the preservation of β-cell mass and function[11]. Furthermore, elevated PYY levels following bariatric surgery are associated with restored insulin and glucagon secretion in individuals with type 2 diabetes, suggesting a role for PYY in the long-term improvement of islet function[3][13]. Chronic exposure of diabetic rat and human islets to PYY in vitro has been shown to restore impaired GSIS.

PYY and Glucose Homeostasis: Beyond Insulin Secretion

PYY contributes to the regulation of overall glucose homeostasis through various mechanisms that extend beyond its direct effects on the pancreas. These include enhancing insulin sensitivity, slowing gastric emptying, and influencing glucagon secretion.

Enhancement of Insulin Sensitivity

Several preclinical studies suggest that PYY can improve insulin sensitivity. Chronic administration of PYY(3-36) in diet-induced obese (DIO) rodent models has been shown to improve glucose tolerance and insulin sensitivity, as measured by glucose and insulin tolerance tests[3][14]. These improvements appear to be, at least in part, independent of weight loss[3][15]. The proposed mechanisms for this enhanced insulin sensitivity involve both central and peripheral pathways, including actions on Y1 and Y4 receptors in tissues like the liver and adipose tissue[3].

Regulation of Gastric Emptying and Glucagon Secretion

PYY is known to delay gastric emptying, which slows the rate of nutrient absorption and consequently attenuates postprandial glucose excursions[3][13][14]. This effect contributes to improved glycemic control. Additionally, PYY has been shown to inhibit stimulated glucagon secretion[5][9]. For instance, in mice, PYY inhibited carbachol-induced glucagon release[5]. By suppressing the secretion of glucagon, a counter-regulatory hormone to insulin, PYY further contributes to lowering blood glucose levels.

Quantitative Data on PYY's Metabolic Effects

The following tables summarize key quantitative findings from preclinical and clinical studies on the effects of PYY on glucose homeostasis and related parameters.

| Table 1: Effects of PYY Administration in Rodent Models | ||||||

| Study Focus | Animal Model | PYY Form | Dose & Duration | Key Findings | Parameter Change | Reference |

| Body Weight and Glycemic Control | Diet-Induced Obese (DIO) Rats | PYY(3-36) | 250 and 1,000 µg/kg/day for 28 days (s.c.) | Reduced body weight and improved glycemic control. | Body weight reduced by ~10% at the highest dose. | [14][16] |

| Insulin Sensitivity | High-Fat Diet-Fed Mice | PYY(3-36) | Intravenous infusion during hyperinsulinemic-euglycemic clamp | Significantly increased glucose disposal under hyperinsulinemic conditions. | Glucose disposal increased from 76.1 to 103.8 µmol/min/kg. | [17] |

| Insulin and Glucagon Secretion | Mice | PYY(1-36) | 4.25 nmol/kg (i.v.) | Inhibited carbachol-stimulated insulin and glucagon secretion. | Insulin secretion inhibited by 26%; glucagon secretion inhibited by 47%. | [5] |

| Table 2: Observations in PYY Knockout and Overexpression Mouse Models | ||||

| Genetic Modification | Key Phenotype | Fasting Insulin | Glucose Tolerance | Reference |

| PYY Knockout (Pyy-/-) | Increased adiposity and hyperinsulinemia. | Significantly elevated. | Impaired, particularly on a high-fat diet. | [1][18] |

| Pancreatic Islet-Specific PYY Overexpression | Improved glucose tolerance and increased serum insulin. | Elevated. | Significantly improved. | [1][7] |

Signaling Pathways of PYY

PYY exerts its cellular effects by binding to a family of G-protein coupled receptors (GPCRs) known as Y receptors. The primary receptors involved in its metabolic actions are the Y1 and Y2 receptors.

Y1 Receptor Signaling in Pancreatic β-Cells

In pancreatic β-cells, PYY(1-36) preferentially binds to the Y1 receptor, which is coupled to an inhibitory G-protein (Gi/o). This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and subsequent suppression of glucose-stimulated insulin secretion.

PYY and GLP-1 Secretion from L-Cells

The gut microbiota can influence PYY and GLP-1 secretion. Short-chain fatty acids (SCFAs), produced by bacterial fermentation of dietary fibers, can bind to G-protein coupled receptors like FFAR2 and FFAR3 on L-cells, stimulating the co-secretion of PYY and GLP-1[19].

Detailed Experimental Protocols

This section outlines methodologies for key experiments used to investigate the role of PYY in glucose homeostasis and insulin secretion.

Intraperitoneal Glucose Tolerance Test (IPGTT)

Objective: To assess the ability of an organism to clear a glucose load from the bloodstream, providing an indication of overall glucose tolerance.

Procedure:

-

Fast animals (e.g., mice) for 6 hours prior to the test[20].

-

Record baseline blood glucose levels from a tail vein blood sample using a glucometer.

-

Administer a bolus of glucose (typically 1.5 g/kg body weight) via intraperitoneal injection[20].

-

Collect blood samples at specified time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes)[20].

-

Measure blood glucose concentrations at each time point.

-

PYY or a vehicle control can be administered prior to the glucose challenge to assess its effect on glucose tolerance.

Hyperinsulinemic-Euglycemic Clamp

Objective: To measure insulin sensitivity by assessing the amount of glucose required to maintain euglycemia under hyperinsulinemic conditions.

Procedure:

-

Surgically implant catheters in conscious, unrestrained animals (e.g., mice) for infusion and blood sampling.

-

After a recovery period, fast the animals overnight.

-

Infuse human insulin at a constant rate to achieve hyperinsulinemia.

-